1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene
1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene
Brand Name:
Vulcanchem
CAS No.:
110008-64-5
VCID:
VC20815706
InChI:
InChI=1S/C28H24O4/c1-4-25(20-10-8-7-9-11-20)28(21-12-16-23(17-13-21)31-26(29)5-2)22-14-18-24(19-15-22)32-27(30)6-3/h5-19H,2-4H2,1H3
SMILES:
CCC(=C(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C)C3=CC=CC=C3
Molecular Formula:
C28H24O4
Molecular Weight:
424.5 g/mol
1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene
CAS No.: 110008-64-5
Cat. No.: VC20815706
Molecular Formula: C28H24O4
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110008-64-5 |
|---|---|
| Molecular Formula | C28H24O4 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | [4-[2-phenyl-1-(4-prop-2-enoyloxyphenyl)but-1-enyl]phenyl] prop-2-enoate |
| Standard InChI | InChI=1S/C28H24O4/c1-4-25(20-10-8-7-9-11-20)28(21-12-16-23(17-13-21)31-26(29)5-2)22-14-18-24(19-15-22)32-27(30)6-3/h5-19H,2-4H2,1H3 |
| Standard InChI Key | OEBRFBDLRQBKSA-UHFFFAOYSA-N |
| SMILES | CCC(=C(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C)C3=CC=CC=C3 |
| Canonical SMILES | CCC(=C(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator